molecular formula C9H8N2O B1591087 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 928118-07-4

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Katalognummer B1591087
CAS-Nummer: 928118-07-4
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: CLEDRPFTOHBJSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is a chemical compound with the molecular weight of 174.16 . Its IUPAC name is 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been achieved through a mechanochemical “parallel synthesis” via a one-pot three-component reaction . This method uses a multiposition jar, allowing for the processing of up to 12 samples simultaneously .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) .


Chemical Reactions Analysis

The compound has been used as a 5-HT6 receptor antagonist . The relationship of structure and lipophilicity to hERG inhibition of this series of compounds has been discussed .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 174.16 .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

  • Methods : Synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3]oxazines followed by screening against breast cancer cell lines MCF 7 and MDA-MB-231 using Doxorubicin as a standard reference .
  • Results : Compound 4e showed superior activity with IC50 values of 8.60 ± 0.75 and 6.30 ± 0.54 µM respectively, compared to Doxorubicin .

Mechanochemistry

  • Methods : A one-pot three-component reaction in a new milling system that allows processing up to 12 samples simultaneously .
  • Results : Enabled the formation of fungicides and building blocks for polymer preparation with higher throughput compared to standard milling devices .

Antimicrobial and Antifungal Applications

  • Methods : Synthesis of various derivatives and subsequent testing for bioactivity against relevant microbial strains .
  • Results : Discovery of compounds with significant antimicrobial and antifungal properties .

Anti-HIV Research

  • Methods : Chemical modification to enhance interaction with HIV-related proteins and subsequent in vitro testing .
  • Results : Some derivatives demonstrated promising activity against HIV .

Anti-Inflammatory Research

  • Methods : Assessed through chemical synthesis and biological evaluation in inflammation models .
  • Results : Identified as a potential candidate for the development of anti-inflammatory drugs .

Anticonvulsant Research

  • Methods : Synthesis of analogues and testing in seizure models .
  • Results : Some derivatives showed effectiveness in reducing seizure activity .

Synthesis of Chiral Vinyl-Substituted Heterocycles

  • Methods : A palladium-catalyzed tandem allylic substitution process is employed, utilizing the chiral bisphosphorus ligand WingPhos .
  • Results : The method yields a series of chiral vinyl-substituted heterocycles, including tetrahydroquinoxalines, piperazines, dihydro-2H-benzo[b][1,4]-oxazines, and morpholines, with excellent enantioselectivity and yields .

High Throughput Mechanochemistry

  • Methods : A new milling system allows for the processing of up to 12 samples simultaneously, facilitating the one-pot three-component reaction .
  • Results : This approach significantly increases the throughput for the synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .

Aza-Piancatelli Rearrangement

  • Methods : Furan-2-yl (phenyl)methanol derivatives undergo the rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3 .
  • Results : The reaction affords the corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in good yields .

Safety And Hazards

The safety information for this compound includes the GHS07 pictogram and the signal word "Warning" . The hazard statement is H302 . Precautionary statements include P280 and P305+P351+P338 .

Eigenschaften

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-7-1-2-9-8(5-7)11-3-4-12-9/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEDRPFTOHBJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585705
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

CAS RN

928118-07-4
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 5
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.